2-(4-bromophenyl)ethanamine Hydrobromide

Overview

Description

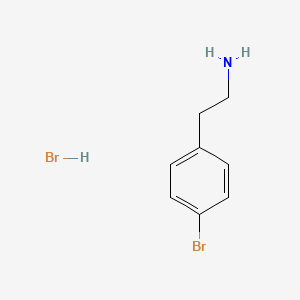

2-(4-bromophenyl)ethanamine hydrobromide is a chemical compound that can be synthesized through various chemical reactions involving brominated intermediates and ethanamine structures. The compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further linked to an ethanamine group. This structure is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in several studies. For instance, the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide was achieved from [2-14C]ethan-1-01-2-amine hydrochloride by reaction with HBr at elevated temperatures, yielding up to 90% of the product with high purity . Similarly, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a related compound, was performed using Br2 as the brominating reagent, achieving a yield of 64.7% . These methods provide insights into the potential synthetic routes for 2-(4-bromophenyl)ethanamine hydrobromide, highlighting the use of bromination reactions and the importance of temperature control and purification steps.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using techniques such as X-ray diffraction. For example, the crystal structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide was determined, revealing a puckered four-membered ring with a dihedral angle of 34.0° . Although this compound is not directly related to 2-(4-bromophenyl)ethanamine hydrobromide, the analysis demonstrates the utility of structural characterization in understanding the geometry and stereochemistry of brominated organic molecules.

Chemical Reactions Analysis

Brominated compounds participate in various chemical reactions. The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages . Additionally, the synthesis of 2-(phenylthio)ethanamine from 2-phenylthio ethyl bromide by Gabriel reaction indicates the reactivity of brominated ethyl compounds in nucleophilic substitution reactions . These studies suggest that 2-(4-bromophenyl)ethanamine hydrobromide could also undergo similar reactions, contributing to its versatility as an intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the nature of the substituents on the aromatic ring. For instance, the phase transition temperatures and thermodynamic parameters of polymers based on brominated compounds were found to decrease with the increasing breadth of the molecules . This trend is relevant for understanding the behavior of 2-(4-bromophenyl)ethanamine hydrobromide, as the presence of the bromine atom could affect its melting point, solubility, and other physical properties.

Scientific Research Applications

-

Synthesis of Pyrazinoisoquinoline Derivatives

-

Synthesis of N-2-(4-bromophenyl)ethyl Chloroacetamide

-

Synthesis of Alkyl Arylamino Sufides

-

Synthesis of Thiazolines and Thiazines

-

Synthesis of Optically Active Tertiary Phosphines

-

Synthesis of Secondary Amines

-

Synthesis of 1-naphthylmethyl)ethanamine Hydrobromide

-

Synthesis of 2-[(4-Bromophenyl)phenylmethoxy]ethyl(dimethyl)ammonium Chloride

-

Synthesis of Bromazine Hydrobromide

Safety And Hazards

“2-(4-bromophenyl)ethanamine Hydrobromide” is considered hazardous. It causes severe skin burns and eye damage . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash off immediately with plenty of water .

properties

IUPAC Name |

2-(4-bromophenyl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWPMHYAMOUYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373729 | |

| Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)ethanamine Hydrobromide | |

CAS RN |

206559-45-7 | |

| Record name | Benzeneethanamine, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)